Naphterpin

Beschreibung

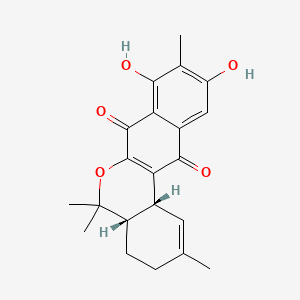

Structure

3D Structure

Eigenschaften

CAS-Nummer |

128505-88-4 |

|---|---|

Molekularformel |

C21H22O5 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(4aS,12bR)-8,10-dihydroxy-2,5,5,9-tetramethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C21H22O5/c1-9-5-6-13-11(7-9)16-18(24)12-8-14(22)10(2)17(23)15(12)19(25)20(16)26-21(13,3)4/h7-8,11,13,22-23H,5-6H2,1-4H3/t11-,13+/m1/s1 |

InChI-Schlüssel |

GTEXXGIEZVKSLH-YPMHNXCESA-N |

SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

Isomerische SMILES |

CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

Kanonische SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C)O)(C)C |

Andere CAS-Nummern |

128505-88-4 |

Synonyme |

naphterpin |

Herkunft des Produkts |

United States |

Biosynthetic Pathway Elucidation of Naphterpin

Identification of Producer Microorganisms

Naphterpin production has been primarily associated with specific bacterial species, predominantly within the Streptomyces genus. nih.govgoogle.comgoogle.com

Streptomyces Species as Primary Producers

Streptomyces, a genus of filamentous Gram-positive bacteria widely recognized for their prolific production of diverse bioactive secondary metabolites, serves as the key source for this compound. nih.govtu-dortmund.degoogle.com Their complex metabolic machinery facilitates the intricate biosynthesis of hybrid compounds like this compound.

Strain-Specific Variations in this compound Production

While the genus Streptomyces is central to this compound biosynthesis, specific strains have been identified and studied for their capacity to produce this compound and its derivatives. Notable among these are:

Streptomyces sp. CL190 : This strain has been extensively studied and is a well-established producer of this compound. nih.govwikipedia.orgtu-dortmund.degoogle.comgoogle.com Research involving this strain has been instrumental in identifying key genes and enzymes involved in the this compound biosynthetic pathway. wikipedia.orgtu-dortmund.degoogle.com

Streptomyces sp. CNQ-509 : Isolated from marine environments, Streptomyces sp. CNQ-509 is another strain known to produce this compound and novel this compound derivatives. google.com This highlights the potential for diverse chemical structures within the this compound family depending on the producing strain.

Streptomyces aeriouvifer : This species has also been reported as a producer of this compound, contributing to the understanding of the compound's distribution across different Streptomyces lineages.

These strain-specific variations underscore the genetic and enzymatic diversity within Streptomyces species that contributes to the production of this compound and related meroterpenoids. For instance, Streptomyces sp. CL190 also produces lavanducyanin, while Streptomyces sp. CNQ-509 produces other meroterpenoids such as nitropyrrolin and marinophenazine.

Precursor Metabolism and Pathways

The biosynthesis of this compound involves the convergence of two primary metabolic pathways: the polyketide pathway, contributing the aromatic core, and the isoprenoid pathway, providing the geranyl moiety. wikipedia.orgtu-dortmund.degoogle.com

Polyketide Moiety Origin: 1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) Formation

The polyketide-derived aromatic core of this compound originates from the molecule 1,3,6,8-Tetrahydroxynaphthalene (THN). nih.govwikipedia.orgtu-dortmund.degoogle.com The formation of THN is catalyzed by a type III polyketide synthase (PKS), often referred to as THN synthase (e.g., RppA or ThnA). tu-dortmund.degoogle.com

This enzymatic process involves the iterative condensation of five molecules of malonyl-CoA, a common precursor in fatty acid and polyketide biosynthesis. This condensation forms a linear pentaketide (B10854585) intermediate, which subsequently undergoes intramolecular cyclization and aromatization to yield THN. THN can then undergo further modifications, including oxidation to form flaviolin (B1202607). wikipedia.orggoogle.com

The involvement of a type III PKS in THN biosynthesis in Streptomyces is a key feature distinguishing this pathway from those found in some other organisms.

Isoprenoid Moiety Origin: Geranyl Diphosphate (B83284) (GPP) Biosynthesis

The terpenoid portion of this compound is a 10-carbon geranyl group. wikipedia.orgtu-dortmund.degoogle.com This geranyl moiety is derived from the central isoprenoid precursor, geranyl diphosphate (GPP). wikipedia.orggoogle.com

GPP is a key intermediate in the biosynthesis of monoterpenes and serves as a precursor for longer chain isoprenoids like farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). nih.gov The formation of GPP occurs through the condensation of two five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The biosynthesis of the essential IPP and DMAPP units that condense to form GPP in this compound-producing Streptomyces primarily proceeds via the mevalonate (B85504) (MVA) pathway. wikipedia.orgtu-dortmund.degoogle.com

The MVA pathway is a well-established metabolic route that converts acetyl-CoA into IPP and DMAPP through a series of enzymatic steps. Key enzymes in this pathway include HMG-CoA synthase and HMG-CoA reductase. Studies, including those using stable isotope labeling, have confirmed the operation of the MVA pathway in Streptomyces species, including Streptomyces aeriouvifer and Streptomyces sp. CL190, for the biosynthesis of isoprenoid-derived metabolites like this compound. wikipedia.orggoogle.com While some Streptomyces strains may also possess the alternative 2-C-methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, the MVA pathway has been specifically implicated in providing the GPP precursor for this compound.

Methylerythritol Phosphate (MEP) Pathway Contribution

The isoprenoid portion of this compound, the geranyl diphosphate (GPP) moiety, is derived from the terpenoid biosynthetic pathways. researchgate.netresearchgate.net In bacteria, including Streptomyces species, isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two distinct routes: the mevalonate (MVA) pathway and the 2-C-methylerythritol 4-phosphate (MEP) pathway. researchgate.netnih.govkegg.jp Streptomyces sp. strain CL190, the producer of this compound, has been shown to possess genes for both the MVA and MEP pathways. nih.gov Tracer experiments using isotopically labeled precursors have demonstrated the simultaneous operation of both pathways for IPP biosynthesis in this strain, contributing to the formation of both primary metabolites like menaquinone and secondary metabolites like this compound. nih.gov The MEP pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. nih.govmdpi.com Subsequent enzymatic steps convert DXP to MEP and eventually to IPP and DMAPP, which are then utilized by prenyltransferases to form longer isoprenoid chains like GPP. nih.govkegg.jp

Key Enzymatic Transformations in this compound Biosynthesis

The assembly of this compound involves several key enzymatic steps, including the formation of the polyketide core, prenylation with the isoprenoid unit, and further modifications. nih.govresearchgate.net

Type III Polyketide Synthases (e.g., THNS)

The aromatic core of this compound is derived from 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govresearchgate.net THN is synthesized by a type III polyketide synthase (PKS) known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS). researchgate.netjmb.or.kr Bacterial type III PKSs are relatively small, homodimeric enzymes that catalyze the iterative condensation of malonyl-CoA units. researchgate.netjmb.or.krebi.ac.uk In the case of THNS, it catalyzes the condensation of five malonyl-CoA units to form a pentaketide intermediate. researchgate.net This linear intermediate then undergoes intramolecular Claisen and aldol (B89426) condensations, catalyzed by THNS, to produce the fused ring THN skeleton. researchgate.net THN can subsequently undergo spontaneous oxidation to form flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone). researchgate.netjmb.or.kr

Aromatic Prenyltransferases (e.g., NphB/Orf2)

A crucial step in this compound biosynthesis is the attachment of the geranyl group to the polyketide-derived aromatic core. nih.govresearchgate.net This reaction is catalyzed by an aromatic prenyltransferase. nih.govresearchgate.net The enzyme Orf2 from Streptomyces sp. strain CL190, now renamed NphB, has been identified as the aromatic prenyltransferase involved in this compound biosynthesis. nih.govgoogle.comnih.govgoogle.com NphB is a soluble enzyme that catalyzes the transfer of a geranyl group from geranyl diphosphate (GPP) to a THN-derived metabolite. nih.govnih.gov This enzyme is notable for its architecturally novel (β/α)-barrel structure, distinct from canonical prenyltransferases. google.compnas.org

Aromatic prenyltransferases like NphB catalyze the regioselective transfer of prenyl moieties onto aromatic substrates. nih.govebi.ac.uk In this compound biosynthesis, NphB is proposed to transfer the geranyl group onto the C4 position of 1,3,6,8-tetrahydroxynaphthalene or a related intermediate. wikipedia.orgnih.gov Structural studies of NphB, including complexes with substrates and substrate analogs, have provided insights into its active site and the proposed electrophilic mechanism of prenyl group transfer. google.com These structures help in understanding the factors that govern the regioselectivity of prenylation by this unique family of aromatic prenyltransferases. google.comacs.org While the natural substrate's precise prenylation site is key, studies with artificial substrates like 1,6-dihydroxynaphthalene (B165171) have shown NphB can exhibit different regioselectivities depending on the substrate. plos.org

NphB is known for its relaxed substrate specificity and can prenylate a diverse range of hydroxyl-containing aromatic acceptors, including those of synthetic, microbial, and plant origin. nih.govgoogle.comnih.govacs.org Studies have shown NphB's ability to catalyze both carbon-carbon and carbon-oxygen prenylation reactions, depending on the substrate. google.comnih.govgoogle.com For example, NphB has been demonstrated to prenylate various plant polyphenols, such as 1,6-dihydroxynaphthalene, naringenin, daidzein, genistein, resveratrol, and olivetol. google.comnih.gov

Research has also investigated the substrate promiscuity of NphB towards prenyl donors. nih.gov Using a library of alkyl pyrophosphate analogs, studies revealed that NphB can transfer a variety of non-native alkyl groups onto different aromatic acceptors. nih.gov Importantly, the donor specificity of NphB has been shown to be dependent on the identity of the acceptor substrate. nih.gov This highlights the enzyme's flexibility and the interplay between the two substrates in determining the outcome of the prenylation reaction. nih.gov While NphB exhibits broad substrate acceptance, efforts have been made to engineer its specificity for particular products, such as in the production of cannabinoids. researchgate.nettu-dortmund.de

Alpha-Hydroxyketone Rearrangement

A distinctive step in the biosynthesis of this compound and other meroterpenoids like the napyradiomycins and merochlorins is an enzyme-promoted α-hydroxyketone rearrangement. researchgate.netrsc.orgescholarship.orgescholarship.org This rearrangement is catalyzed by specific enzymes, such as NapH3 in the napyradiomycin pathway, which is a VCPO homologue despite lacking halogenation activity. escholarship.orgtandfonline.comescholarship.org This enzyme facilitates the migration of the terpene side chain, typically from the C-4 to the C-3 position of the modified naphthalene (B1677914) core. escholarship.orgescholarship.org This 1,2-shift is crucial for establishing the final carbon framework of these molecules. escholarship.org The discovery of enzymes catalyzing this specific rearrangement, coupled with biomimetic synthetic studies, has provided significant insight into this unifying enzymatic transformation in meroterpenoid biosynthesis. researchgate.netescholarship.org

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of this compound is proposed to originate from 1,3,6,8-tetrahydroxynaphthalene (THN), which is synthesized from the condensation of five malonyl-coenzyme A units by a type III polyketide synthase. researchgate.netresearchgate.netncl.res.innih.gov THN then undergoes prenylation, typically with a geranyl diphosphate (GPP) unit, catalyzed by an aromatic prenyltransferase like NphB in Streptomyces sp. CL190. nih.govresearchgate.netnih.govescholarship.orgtu-dortmund.de This prenylation usually occurs at the C-4 position. researchgate.netnih.gov Following prenylation, the pathway involves oxidative transformations, including the aforementioned oxidative dearomatization and cryptic halogenation mediated by VCPO enzymes. researchgate.netresearchgate.netrsc.orgnih.govescholarship.orgescholarship.org Key intermediates include dearomatized and chlorinated THN derivatives. researchgate.netescholarship.org The α-hydroxyketone rearrangement then relocates the geranyl group. researchgate.netrsc.orgescholarship.orgescholarship.org Subsequent steps likely involve further oxidation and cyclization reactions to yield the characteristic naphthoquinone core and the cyclized terpene moiety of this compound. escholarship.orgescholarship.org While the complete sequence of enzymatic transformations is still being fully elucidated, proposed intermediates include various oxidized and rearranged prenylated naphthols and naphthoquinones. researchgate.netescholarship.orgescholarship.org

Stepwise Elucidation via Tracer Experiments

Tracer experiments using isotopically labeled precursors have been instrumental in deciphering the biosynthetic pathway of this compound. researchgate.netoup.comcore.ac.uk Studies using stable isotopes have confirmed that this compound is a hybrid compound derived from both polyketide and terpenoid pathways. researchgate.net Specifically, these experiments have shown that the polyketide portion originates from acetate (B1210297) units (via malonyl-CoA for THN biosynthesis) and the terpenoid moiety is derived from geranyl diphosphate (GPP), which is synthesized through the mevalonate pathway. researchgate.netnih.gov The methyl group at C-7 of this compound has been shown to be derived from methionine. researchgate.net By feeding labeled precursors to Streptomyces sp. CL190 cultures and analyzing the resulting labeled this compound, researchers have been able to track the incorporation of specific atoms and deduce the sequence of enzymatic steps. researchgate.netoup.comcore.ac.uk

Genetic Linkages and Gene Cluster Analysis

Genomic analysis has played a vital role in identifying the genes involved in this compound biosynthesis. The genes responsible for producing hybrid isoprenoid-polyketide compounds like this compound are often clustered together in bacterial genomes. nih.govresearchgate.netasm.org In Streptomyces sp. CL190, an upstream region of the genome containing mevalonate pathway genes revealed open reading frames (ORFs) potentially involved in this compound biosynthesis. nih.govresearchgate.net Notably, the orf2 gene (renamed nphB) was identified and characterized as encoding an aromatic prenyltransferase responsible for attaching the geranyl group to a THN-derived intermediate. nih.govescholarship.orgtu-dortmund.deresearchgate.net Disruption of the orf2 gene in Streptomyces sp. CL190 abolished this compound production, confirming its essential role. nih.govescholarship.orgresearchgate.net Another gene, orf3, is a type III polyketide synthase with similarity to THN synthase, supporting its role in the formation of the polyketide core. nih.govresearchgate.net While the complete this compound biosynthetic gene cluster is still being fully defined, the identification and characterization of key genes like nphB have provided crucial genetic linkages to the observed biosynthetic steps. nih.govescholarship.orgescholarship.orgresearchgate.netasm.org More recently, a homolog of Fur5, an enzyme involved in the diazotization of 8-amino-flaviolin in furaquinocin biosynthesis, was identified as NphH in the this compound gene cluster, and shown to be essential for this compound production, suggesting a similar diazotization step occurs in this compound biosynthesis. rsc.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11687004 google.com |

| 1,3,6,8-Tetrahydroxynaphthalene (THN) | 10409178 wikipedia.org (Note: This CID is for Debromomarinone (B14140256), which is THN-derived. A direct CID for THN was not readily available in the search results, but it is consistently referred to as the precursor). |

| Geranyl Diphosphate (GPP) | Not found in search results |

| Debromomarinone | 10409178 wikipedia.org |

| This compound B | 11349223 nih.gov |

| 8-Amino-flaviolin (8-AF) | Not found in search results |

Data Tables

Based on the text, specific quantitative data suitable for interactive tables are limited. However, the following information regarding gene similarities and the effect of gene disruption can be presented in a table format.

Table 1: Amino Acid Similarities of Genes in MV Clusters

| Gene | MV1 vs MV2 Identity (%) | MV1 vs this compound Producer Cluster Identity (%) | MV1 vs Terpentecin Producer Cluster Identity (%) |

| MK | 66 | ~66 asm.org | ~66 asm.org |

| MDPD | 75 | ~75 asm.org | ~75 asm.org |

| PMK | 64 | ~64 asm.org | ~64 asm.org |

| Type 2 IPP isomerase | 76 | ~76 asm.org | ~76 asm.org |

| HMG-CoA reductase | 90 | ~90 asm.org | ~90 asm.org |

| HMG-CoA synthase | 79 | ~79 asm.org | ~79 asm.org |

Table 2: Effect of orf2 and nphH Gene Disruption on this compound Production

| Gene Disrupted | This compound Production | Accumulation of Intermediate (8-AF) |

| orf2 (nphB) | Abolished nih.govescholarship.orgresearchgate.net | Not specified in results |

| nphH | Complete loss rsc.org | Yes rsc.org |

Chemical Synthesis and Biomimetic Approaches to Naphterpin and Its Analogues

Total Synthesis Strategies

The total synthesis of naphterpin and its related compounds, such as the marinones, has been achieved through sophisticated strategies that leverage the power of pericyclic reactions. These methods have evolved from longer, linear routes to more efficient convergent and divergent approaches, enabling the synthesis of multiple family members from common intermediates. lookchem.com

A highly effective and concise strategy for assembling the this compound core relies on a carefully orchestrated sequence of pericyclic reactions. acs.orgacs.org These reactions, which proceed through cyclic transition states, are instrumental in forming the key ring systems and stereochemistry of the target molecule. wikipedia.orgacs.org This approach showcases the utility of such reactions in the efficient construction of complex natural products. acs.org A successful non-biomimetic total synthesis of this compound was achieved in just five steps from 2,5-dimethoxyphenol, demonstrating the power of this pericyclic cascade. acs.orgnih.gov

The synthesis often commences with an aromatic Claisen rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement. acs.orgorganic-chemistry.org In a developed route, the synthesis begins with commercially available 2,5-dimethoxyphenol, which is coupled with a propargylic carbonate. lookchem.com The subsequent thermal rearrangement of this ether intermediate proceeds through a sequence involving an aromatic Claisen rearrangement to form an o-allenyl phenol. lookchem.com This is followed by a 1,5-hydrogen shift to yield an o-quinone methide, which then undergoes an oxa-6π-electrocyclization to furnish a chromene intermediate in high yield. lookchem.com This chromene serves as a crucial building block for the subsequent steps.

A pivotal step in the synthetic endgame is a retro-6π-electrocyclization. acs.orgrsc.org After the initial construction and oxidation of the chromene to a quinone, this intermediate is subjected to further reactions. lookchem.com Heating a naphthoquinone precursor with a Lewis acid, such as magnesium bromide (MgBr₂), induces a cascade reaction. lookchem.com This cascade begins with a retro-6π-electrocyclization, which opens the pyran ring of the precursor. lookchem.commonash.edu This ring-opening, coupled with alkene isomerization, unveils a reactive enone intermediate that is poised for the final cyclization step. lookchem.com

Diels-Alder reactions, a cornerstone of cycloaddition chemistry, are employed twice in the divergent synthesis of this compound. acs.orgnih.gov

Intermolecular Diels-Alder Reaction : An initial intermolecular [4+2] cycloaddition occurs between a quinone (derived from the chromene intermediate) and a substituted diene, such as a Brassard diene. lookchem.com This reaction proceeds spontaneously at room temperature and, following aerobic oxidation of the hydroquinone (B1673460) intermediate, assembles the core naphthoquinone skeleton of a key precursor. lookchem.com

Intramolecular Hetero-Diels-Alder Reaction : The final ring-closing step to form the cis-fused pyran ring of this compound is an intramolecular hetero-Diels-Alder reaction. lookchem.comnih.gov The reactive enone generated from the retro-6π-electrocyclization cascade undergoes this intramolecular cyclization to construct the complete, complex architecture of this compound. lookchem.com

A significant advance in the synthesis of this natural product family was the development of a concise and divergent strategy. acs.orgnih.gov In contrast to a linear synthesis which produces one target molecule at a time, a divergent approach allows for the creation of multiple analogues from a single, advanced common intermediate. mdpi.com This non-biomimetic route proved more efficient than earlier biomimetic strategies, which were notably longer and more linear. lookchem.com By modifying the starting materials—for instance, by replacing a prenyl group with a geranyl group or using different dienes in the Diels-Alder reaction—the synthesis could be directed toward various members of the this compound and marinone families, including this compound, 7-demethylthis compound, and debromomarinone (B14140256). lookchem.comacs.org This modularity also facilitated the first total syntheses of the oxidized analogues naphterpins B and C, and isomarinone through late-stage oxidation and bromination reactions. acs.orgnih.gov

Pericyclic Reactions in this compound Skeleton Construction

Biomimetic Synthesis for Pathway Validation

Before the development of the more efficient divergent route, a biomimetic total synthesis was undertaken to investigate the proposed biosynthetic pathway of naphterpins and marinones. nih.govnih.gov Biomimetic synthesis aims to mimic nature's own chemical reactions in the laboratory to test a biogenetic hypothesis. wikipedia.org It was proposed that these compounds are biosynthesized from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govresearchgate.net

The synthesis was designed to produce not only the final natural products but also several proposed biosynthetic intermediates. nih.gov This strategy began with a protected derivative of THN and involved a 15-step linear sequence. lookchem.com A key hypothesis being tested was that the unusual oxidation pattern of the naphthoquinone core arises from a "cryptic" halogenation step mediated by vanadium-dependent chloroperoxidase (VCPO) enzymes, even though the final this compound structure contains no chlorine. nih.govnih.gov

By successfully synthesizing the proposed intermediates, researchers were able to perform in vitro experiments with VCPO enzymes (MarH1 and MarH2) discovered through genome mining of the marinone-producing Streptomyces sp. lookchem.comnih.gov These experiments validated the biogenetic hypothesis by showing that the enzymes could indeed interconvert several of the synthesized intermediates, confirming the proposed steps of oxidative dearomatization, chlorination, and rearrangement. nih.govnih.gov Thus, the biomimetic synthesis served as a critical tool for validating the proposed biosynthetic pathway. nih.gov

Chemoenzymatic Synthesis Methodologies

The convergence of enzymatic catalysis and traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for constructing complex natural products like this compound. This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often under mild reaction conditions, thereby streamlining synthetic routes and overcoming challenges associated with conventional chemical methods. In the context of this compound and its related meroterpenoids, chemoenzymatic methodologies have been pivotal in elucidating biosynthetic pathways and providing access to key intermediates.

A significant breakthrough in understanding this compound biosynthesis came from the investigation of vanadium-dependent chloroperoxidase (VCPO) enzymes. nih.govescholarship.org Researchers have proposed that the unusual aromatic oxidation pattern of naphterpins and marinones arises from a biosynthetic pathway involving cryptic halogenation of 1,3,6,8-tetrahydroxynaphthalene (THN) derivatives by these VCPO enzymes. nih.govescholarship.org This hypothesis was explored through a biomimetic total synthesis designed to produce various proposed biosynthetic intermediates. nih.gov These synthetic intermediates were then used to probe the function of two specific VCPO enzymes, which were found to interconvert several of these molecules. nih.govescholarship.org

The chemoenzymatic approach has demonstrated that the biosynthesis likely proceeds through an initial VCPO-mediated oxidative dearomatization and dichlorination of a THN derivative, which is then followed by an α-hydroxyketone rearrangement. nih.gov Subsequent elimination of chloride ions leads to the formation of the highly oxidized naphthoquinone core characteristic of these natural products. nih.gov This strategy highlights how enzymes can be employed to perform complex transformations that would be difficult to achieve with high selectivity using standard chemical reagents.

Another key enzyme in this compound biosynthesis is the aromatic prenyltransferase Orf2, isolated from Streptomyces sp. strain CL190. nih.gov This enzyme is responsible for attaching a geranyl group to a 1,3,6,8-tetrahydroxynaphthalene-derived polyketide, a crucial step in the formation of the this compound scaffold. nih.gov In vitro studies have shown that Orf2 can catalyze both carbon-carbon and carbon-oxygen prenylation of a diverse range of hydroxylated aromatic compounds. nih.gov The characterization and utilization of such enzymes in synthetic schemes represent a cornerstone of chemoenzymatic strategies toward this compound and its analogues.

The following table summarizes the key enzymes involved in the chemoenzymatic synthesis approaches to this compound.

| Enzyme | Role in Synthesis | Source Organism |

| Vanadium-dependent Chloroperoxidase (VCPO) | Catalyzes oxidative dearomatization, dichlorination, and α-hydroxyketone rearrangement of THN derivatives. nih.govescholarship.org | Streptomyces bacteria |

| Aromatic Prenyltransferase (Orf2) | Attaches a geranyl group to a THN-derived polyketide precursor. nih.gov | Streptomyces sp. CL190 |

Synthetic Access to this compound Derivatives and Analogues

The development of synthetic routes to this compound and its naturally occurring analogues has been crucial for confirming their structures, exploring their biological activities, and understanding their biosynthetic pathways. Both biomimetic and purely synthetic strategies have been successfully employed to access these complex molecules.

A biomimetic total synthesis was instrumental in validating the proposed biosynthetic pathway of 7-demethylthis compound and debromomarinone. nih.govresearchgate.net This synthesis commenced with a protected 1,3,6,8-tetrahydroxynaphthalene (THN) derivative. nih.gov Key steps in this lengthy and linear route included the C4-geranylation or farnesylation, dearomatization with lead(IV) acetate (B1210297), and dichlorination with N-chlorosuccinimide. nih.gov This approach, while successful in providing access to several biosynthetic intermediates, was not ideal for producing larger quantities of the final products or for accessing a wide range of analogues due to its number of steps. lookchem.com

To address the limitations of the biomimetic route, a more concise and divergent non-biomimetic total synthesis of this compound was developed. lookchem.comacs.org This strategy significantly shortened the synthetic sequence, enabling the first total synthesis of this compound itself in just five steps from 2,5-dimethoxyphenol. lookchem.comacs.org The key features of this approach include a series of pericyclic reactions: an aromatic Claisen rearrangement, a retro-6π-electrocyclization, and two Diels-Alder reactions. lookchem.comacs.org

This efficient strategy also provided access to other members of the family, including 7-demethylthis compound and debromomarinone. lookchem.comacs.org Furthermore, the late-stage nature of the key transformations allowed for the synthesis of more oxidized and halogenated derivatives. This led to the first total syntheses of naphterpins B and C, as well as isomarinone. lookchem.comfigshare.com The synthesis of this compound C was particularly notable as it helped to confirm its relative configuration. lookchem.com

The table below outlines some of the key this compound derivatives and analogues that have been synthesized, along with the strategic approach used.

| Compound | Synthetic Strategy | Key Reactions |

| This compound | Concise, non-biomimetic total synthesis. lookchem.comacs.org | Aromatic Claisen rearrangement, retro-6π-electrocyclization, intermolecular and intramolecular Diels-Alder reactions. lookchem.comacs.org |

| 7-Demethylthis compound | Biomimetic total synthesis and concise, non-biomimetic total synthesis. nih.govlookchem.comacs.org | Geranylation, dearomatization, dichlorination (biomimetic); Pericyclic cascade (non-biomimetic). nih.govlookchem.comacs.org |

| Debromomarinone | Biomimetic total synthesis and concise, non-biomimetic total synthesis. nih.govlookchem.comacs.org | Farnesylation, dearomatization, dichlorination (biomimetic); Pericyclic cascade (non-biomimetic). nih.govlookchem.comacs.org |

| This compound B | Late-stage oxidation from a common intermediate in the non-biomimetic synthesis. lookchem.com | Allylic oxidation. lookchem.com |

| This compound C | Late-stage oxidation from a common intermediate in the non-biomimetic synthesis. lookchem.com | Allylic oxidation. lookchem.com |

| Isomarinone | Late-stage bromination from a common intermediate in the non-biomimetic synthesis. lookchem.com | Bromination. lookchem.com |

These synthetic endeavors not only provide valuable quantities of these natural products for further study but also showcase the power of modern synthetic organic chemistry in tackling complex molecular architectures. The development of divergent strategies is particularly important for creating libraries of analogues to probe structure-activity relationships.

Molecular Interactions and Mechanistic Research

Enzyme Inhibition Studies

The biosynthesis of Naphterpin is a complex process involving multiple enzymes, and the inhibition or disruption of these enzymes has been shown to halt its production. Genetic studies on the producing organism, Streptomyces sp. CL190, have identified key enzymes whose absence directly correlates with a loss of this compound synthesis.

Disruption of the orf2 gene, which is homologous to genes encoding prenyltransferase (PTase) enzymes, resulted in a mutant strain that exhibited no this compound production. nih.gov This suggests that the enzyme encoded by orf2 is essential for transferring the geranyl group to the polyketide core. nih.gov

Further investigation into the biosynthetic gene cluster identified another critical enzyme, NphH. rsc.org Inactivation of the nphH gene in the Streptomyces strain led to the complete cessation of this compound production and the accumulation of a biosynthetic intermediate, 8-amino-flaviolin. rsc.org Production was restored when the nphH gene was reintroduced, confirming its essential role in the pathway, specifically in the reductive deamination process. rsc.org The this compound biosynthetic pathway also relies on the enzyme pair NphK and NphL to generate nitrite. rsc.org

Table 1: Effects of Enzyme Inhibition on this compound Biosynthesis

| Enzyme/Gene | Putative Function | Result of Inhibition/Gene Disruption | Reference |

|---|---|---|---|

| Orf2 | Prenyltransferase (PTase) | Complete loss of this compound production. | nih.gov |

| NphH | Involved in diazotization/reductive deamination. | Complete loss of this compound production and accumulation of the intermediate 8-amino-flaviolin. | rsc.org |

The biosynthesis of this compound involves a series of intricate interactions between precursor molecules and specialized enzymes. This compound is a hybrid compound derived from both the terpenoid and polyketide pathways. researchgate.net Tracer experiments have confirmed that its terpenoid moiety comes from geranyl diphosphate (B83284) (GPP). researchgate.net

The initial steps involve the creation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core by a type III polyketide synthase. nih.govmdpi.com A key interaction occurs when the aromatic prenyltransferase NphB catalyzes the transfer of a geranyl group from GPP to the THN core. nih.govresearchgate.net NphB is noted for its promiscuity toward various phenolic acceptors but is proposed to geranylate the THN derivative at the C-4 position in the this compound pathway. nih.govresearchgate.net

Subsequent modifications to the naphthoquinone ring are complex and involve vanadium-dependent chloroperoxidase (VCPO) enzymes. nih.govnih.govescholarship.org It is proposed that these enzymes, such as MarH1 and MarH3 in related pathways, catalyze an oxidative dearomatization and cryptic chlorination of the THN derivative. nih.govescholarship.org This is followed by an α-hydroxyketone rearrangement that shifts the terpene side chain, a crucial step in forming the final this compound structure. nih.govescholarship.org

Table 2: Key Enzyme-Substrate Interactions in this compound Biosynthesis

| Enzyme | Substrate(s) | Catalyzed Reaction | Reference |

|---|---|---|---|

| Type III Polyketide Synthase | Malonyl-CoA | Condensation and aromatization to form 1,3,6,8-tetrahydroxynaphthalene (THN). | nih.gov |

| NphB (Aromatic Prenyltransferase) | THN derivative, Geranyl diphosphate (GPP) | Geranylation of the THN derivative at the C-4 position. | nih.govresearchgate.net |

| Vanadium-dependent Chloroperoxidases (VCPOs) | Geranylated THN derivative | Oxidative dearomatization, cryptic chlorination, and α-hydroxyketone rearrangement. | nih.govescholarship.org |

| NphH | 8-amino-flaviolin | Diazotization of the amino group, leading to reductive deamination. | rsc.org |

Receptor Binding Profiling (Excluding Clinical Outcomes)

Specific studies detailing ligand-receptor interaction assays, such as radioligand or fluorescent ligand binding, for the compound this compound are not extensively documented in the available scientific literature. While techniques for deorphanizing receptors and characterizing ligand-receptor interactions are well-established, including CRISPR-based screening platforms and bead-based enrichment methods, their direct application to profile this compound's binding to specific molecular receptors has not been reported. nih.gov

The primary molecular targets associated with this compound are the enzymes involved in its own biosynthesis. rsc.orgnih.gov Enzymes such as the prenyltransferase NphB and the VCPOs are critical molecular components that interact with this compound precursors to construct the final molecule. nih.govresearchgate.netescholarship.org While this compound has been noted for its antioxidant properties, the specific receptors or enzymes it targets to exert this effect have not been fully elucidated. nih.govresearchgate.net Broader studies on the 1,4-naphthoquinone (B94277) class, to which this compound belongs, have identified potential targets like STAT3, but direct evidence linking this compound to these targets is currently lacking. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound and Analogues

Structure-activity relationship (SAR) studies for this compound can be inferred from the characterization of its naturally occurring analogues. nih.gov The this compound family includes several related compounds isolated from Streptomyces, such as 7-demethylthis compound (also known as naphthgeranine A), this compound B, and this compound C. nih.govmonash.edu

The core structure consists of a naphthoquinone ring system fused to a geranyl side chain. nih.gov The primary structural differences among these analogues provide insight into potential SAR.

This compound itself possesses a methyl substituent at the C-7 position of the naphthoquinone core. nih.gov

7-demethylthis compound is the simplest member of the family and, as its name implies, lacks the C-7 methyl group present in this compound. nih.gov The total synthesis of both compounds has been achieved, allowing for a definitive comparison of their structures. monash.edunih.gov

This compound B and This compound C are oxidized analogues of this compound, indicating that modifications to the core ring system or side chain through oxidation represent another axis of structural variation. nih.govmonash.edu

These structural variations, particularly the presence or absence of the C-7 methyl group and the oxidation state of the molecule, are key determinants of the identity of each compound within the this compound family and are foundational to understanding their differential biological activities. nih.gov

Table 3: Structural Comparison of this compound Analogues

| Compound Name | Key Structural Feature (Compared to this compound) | Reference |

|---|---|---|

| This compound | Baseline structure with a C-7 methyl group. | nih.gov |

| 7-demethylthis compound (naphthgeranine A) | Lacks the methyl group at the C-7 position. | nih.gov |

| This compound B | An oxidized analogue of this compound. | nih.govmonash.edu |

| This compound C | An oxidized analogue of this compound. | nih.govmonash.edu |

Correlation of Structural Modifications with Molecular Interaction Profiles

The molecular architecture of this compound and its related compounds, the marinones, is derived from a 1,3,6,8-tetrahydroxynaphthalene (THN) core. nih.govresearchgate.netnih.gov The final structures are achieved through a series of modifications including oxidation, methylation, halogenation, and intricate cyclizations, which dictate their interaction profiles. researchgate.netlookchem.com Synthetic and biosynthetic studies have revealed a strong correlation between specific structural modifications and the resulting chemical properties of these meroterpenoids.

A key modification in the biosynthesis of the this compound and marinone families is the extensive oxidation of the initial THN scaffold to form a highly oxidized naphthoquinone ring system. nih.gov The exact mechanism for achieving the final oxidation pattern, which doesn't directly correlate with the nucleophilic centers of THN, is a subject of detailed research. nih.gov It has been proposed that this process involves cryptic halogenation and dehydrohalogenation steps mediated by vanadium-dependent chloroperoxidase (VCPO) enzymes, even in molecules where chlorine is not present in the final structure. nih.govescholarship.org This enzymatic processing fundamentally alters the electronic and steric properties of the aromatic core, which is crucial for subsequent reactions and molecular interactions.

Further structural diversity is achieved through late-stage modifications. For instance, the total synthesis of this compound analogues has demonstrated how targeted reactions can yield a variety of derivatives. lookchem.comnih.gov The epoxidation of the geranyl side chain's Δ12,13 alkene in this compound leads to the formation of this compound B and this compound C. lookchem.com Interestingly, this epoxidation preferentially occurs on the more sterically hindered concave face of the molecule. lookchem.com The subsequent ring-opening of these epoxides proceeds via a proposed E1cB mechanism to yield the final products, showcasing how a single modification can lead to distinct stereochemical isomers with potentially different biological interaction surfaces. lookchem.com

Similarly, modifications on the naphthoquinone core itself, such as bromination, have been shown to be highly regioselective. The synthesis of isomarinone from debromomarinone (B14140256) using N-bromosuccinimide (NBS) results in exclusive bromination at the C-7 position. lookchem.com This highlights how the existing scaffold directs subsequent modifications to specific sites, thereby creating a unique structural and electronic profile. The collection of these synthetic and biosynthetic analogues, each with precise structural changes, provides a valuable toolkit for probing structure-activity relationships and understanding how modifications like oxidation, epoxidation, and halogenation influence molecular interactions.

Table 1: Structural Modifications in this compound and Related Compounds

Influence of Prenylation Patterns on Molecular Mechanisms

Prenylation, the attachment of isoprenoid chains, is a critical step in the biosynthesis of this compound and related meroterpenoids, significantly influencing the subsequent molecular mechanisms and the final chemical structure. nih.gov These hybrid molecules combine a polyketide-derived aromatic core with a terpene-derived side chain, and the nature and position of this side chain are fundamental to their architecture. nih.govrsc.org

The biosynthesis of this compound involves the attachment of a 10-carbon geranyl group to a THN-derived polyketide. nih.gov This reaction is catalyzed by a recently characterized aromatic prenyltransferase (PTase), Orf2 (also known as NphB), from Streptomyces sp. strain CL190. researchgate.netnih.gov Structural and biochemical studies of this enzyme have provided insight into the mechanism of prenylation. Orf2 demonstrates remarkable promiscuity, capable of catalyzing both carbon-carbon (C-prenylation) and carbon-oxygen (O-prenylation) bonds on a wide variety of hydroxyl-containing aromatic substrates. nih.gov This flexibility suggests a mechanism where the enzyme facilitates a nucleophilic attack from the aromatic substrate onto the C1 of geranyl pyrophosphate (GPP). nih.gov

The position of prenylation on the naphthoquinone precursor is a key determinant for the downstream biosynthetic pathway. mdpi.com THN-derived meroterpenoids can be broadly categorized based on their prenylation pattern. mdpi.com this compound and the marinones exhibit a C-3 prenylation pattern, which is unusual because the C-3 position of the THN precursor is not inherently nucleophilic. nih.govmdpi.com This contrasts with other related compounds that show prenylation at the more nucleophilic C-2 or C-4 positions. nih.govmdpi.com The mechanism for achieving C-3 prenylation is a key area of investigation, with proposals suggesting that enzymatic modifications of the THN ring, such as the cryptic halogenation proposed in the marinone pathway, are necessary to direct the prenyltransferase to this specific, non-nucleophilic carbon. nih.govescholarship.org

Once the prenyl group is attached, it becomes integral to the subsequent cyclization reactions that form the characteristic fused-ring systems of these molecules. In the synthesis of this compound, a cascade involving a retro-6π-electrocyclization and an intramolecular Diels-Alder reaction of the geranyl side chain forms the cis-fused cyclohexane (B81311) and pyran rings. lookchem.com The specific pattern of the prenyl group (i.e., a geranyl group attached at C-3) is essential for this precise intramolecular reaction to occur, locking the molecule into its final three-dimensional conformation. lookchem.com Therefore, the prenylation pattern, dictated by specific PTases, is not merely an appendage but a crucial mechanistic controller that guides the biosynthetic machinery towards a specific and complex molecular architecture. lookchem.comnih.gov

Table 2: Prenylation in this compound and Related Biosynthesis

Advanced Research Methodologies and Future Directions

Spectroscopic and Analytical Techniques for Structural Elucidation

Spectroscopic and analytical techniques are crucial for determining the precise chemical structure of naphterpin and its biosynthetic intermediates.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure and dynamics of compounds like this compound. numberanalytics.com Advanced NMR techniques, such as 2D NMR spectroscopy, are used to determine the connectivity of atoms within a molecule and elucidate complex structures. numberanalytics.com For this compound and its derivatives, NMR analysis has been instrumental in determining their two-dimensional structures and unequivocally establishing their full structures, including absolute configurations, often in combination with chemical modifications. researchgate.netnih.gov Large-scale incubations of biosynthetic enzymes with substrates have produced sufficient amounts of products for structural elucidation using 1H NMR analysis. researchgate.netnih.gov

Mass Spectrometry (MS) and UV Spectroscopy

Mass Spectrometry (MS) and UV Spectroscopy are frequently used in conjunction with NMR for the structural analysis of this compound and related compounds. UV spectroscopy can provide information about the chromophores present in the molecule, such as the naphthoquinone core of this compound. researchgate.netnih.gov MS provides information about the molecular weight and fragmentation pattern, aiding in the identification of the compound and its derivatives. researchgate.netnih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used to analyze prenylated products. researchgate.net UHPLC-MS is employed for the identification and quantification of products in enzymatic assays. researchgate.net Gas chromatography coupled to UV detection (GC-UV) can also be used for qualitative and quantitative analysis, providing gas-phase spectra helpful for provisional structural elucidation, especially when combined with MS. chromatographyonline.com

Researchers have utilized NMR, MS, and UV spectroscopy to determine the structures of new this compound derivatives isolated from marine actinobacteria. researchgate.netnih.gov

Here is a simplified representation of how these techniques contribute to structural elucidation:

| Technique | Information Provided | Application in this compound Research |

| Advanced NMR | Atomic connectivity, 3D structure, dynamics | Determining planar and absolute configurations, structural details. numberanalytics.comresearchgate.netnih.gov |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Identifying compounds and derivatives, confirming molecular formula. researchgate.netnih.gov |

| UV Spectroscopy | Presence of chromophores | Analyzing the naphthoquinone core and other UV-active functionalities. researchgate.netnih.gov |

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of biological molecules, including enzymes and their complexes with substrates or inhibitors. numberanalytics.commigrationletters.com This technique provides detailed insights into the binding interactions and the architecture of enzyme active sites, which is crucial for understanding catalytic mechanisms and guiding enzyme engineering. migrationletters.com

For this compound biosynthesis, X-ray crystallography has been applied to study the aromatic prenyltransferase Orf2 from Streptomyces sp. strain CL190, an enzyme involved in attaching the geranyl group to a tetrahydroxynaphthalene-derived polyketide. nih.govresearchgate.net High-resolution crystal structures of Orf2 in complex with substrates and substrate analogues, such as geranyl S-thiolodiphosphate (GSPP) and flaviolin (B1202607), have been determined. nih.gov These structures reveal the enzyme's novel barrel fold and provide a basis for understanding the principles underlying prenyl chain-length determination, aromatic substrate selectivity, and the mechanism of prenyl group transfer. nih.gov

Data from X-ray crystallography studies of Orf2:

| Complex | Resolution (Å) | Key Information |

| Orf2 bound to TAPS buffer | Not specified | Baseline structure. nih.gov |

| Binary Orf2 complex with GPP and Mg²⁺ | Not specified | Binding of the prenyl donor. nih.gov |

| Ternary Orf2 complex with GSPP, Mg²⁺, and 1,6-DHN | Not specified | Interactions with a dihydroxy-containing THN analogue. nih.gov |

| Ternary Orf2 complex with GSPP, Mg²⁺, and Flaviolin | Not specified | Interactions with a proposed biosynthetic intermediate. nih.gov |

These structural studies, coupled with in vitro assays, contribute to understanding and potentially manipulating the regio-specific prenylation of aromatic molecules. nih.gov

Genetic and Genomic Engineering in this compound Biosynthesis Research

Genetic and genomic engineering approaches are essential for identifying, characterizing, and manipulating the genes involved in this compound biosynthesis, particularly in Streptomyces species. escholarship.orgrsc.org

Gene Disruption and Overexpression Studies

Gene disruption studies are used to investigate the function of specific genes in the this compound biosynthetic pathway. By disrupting a gene, researchers can observe the effect on this compound production and identify accumulated intermediates, thereby revealing the gene's role. For instance, disruption of the orf2 gene in Streptomyces sp. CL190 resulted in the complete loss of this compound production, strongly suggesting that orf2 encodes a prenyltransferase involved in geranyl group transfer during this compound biosynthesis. researchgate.netnih.gov Similarly, inactivation of the nphH gene in Streptomyces sp. CL190 led to the complete loss of this compound production and the accumulation of 8-amino-flaviolin, indicating that nphH is essential for this compound biosynthesis and is involved in the diazotization of the amino group of this intermediate. rsc.org

Overexpression studies involve increasing the copy number or expression level of a specific gene to enhance the production of the target compound or an intermediate, or to facilitate enzyme characterization. While direct examples of this compound gene overexpression solely for increasing this compound yield were not prominently found, overexpression of related prenyltransferases in heterologous hosts has been used to study their activity and product formation. researchgate.netnih.gov For example, engineered variants of the prenyltransferase NphB have shown improved catalytic efficiencies and increased production of related compounds when expressed in E. coli. researchgate.net

Summary of Gene Disruption Findings:

| Gene | Organism | Effect of Disruption | Implication |

| orf2 | Streptomyces sp. CL190 | No this compound production | Encodes a prenyltransferase in this compound biosynthesis. researchgate.netnih.gov |

| nphH | Streptomyces sp. CL190 | No this compound production, accumulation of 8-amino-flaviolin | Essential for biosynthesis, involved in diazotization. rsc.org |

Heterologous Expression Systems for Enzyme Characterization

Heterologous expression involves cloning genes from the this compound biosynthetic gene cluster into a different host organism, such as Escherichia coli or Streptomyces lividans, for the production and characterization of the encoded enzymes. asm.orgbeilstein-journals.org This approach allows for the isolation and purification of individual enzymes in larger quantities, facilitating in vitro biochemical assays to determine their substrate specificity, catalytic activity, and reaction mechanisms. nih.govasm.org

The prenyltransferase Orf2 from Streptomyces sp. CL190 has been overexpressed in E. coli as an octahistidine-tagged protein and purified for enzymatic assays. nih.gov This allowed researchers to demonstrate its activity in catalyzing the prenylation of dihydroxy-containing THN analogues in vitro. nih.gov Similarly, the Fur7 enzyme, a prenyltransferase with sequence similarity to NphB from the furaquinocin biosynthetic gene cluster (which shares a common THN-derived skeleton with this compound), was overexpressed and purified from E. coli to study its activity and identify its reaction products. nih.gov

Heterologous expression of the entire or partial this compound biosynthetic gene cluster in a suitable host can also be used to reconstitute the pathway and produce this compound or its intermediates, aiding in the identification of pathway steps and the characterization of enzymes in a cellular context. asm.orgbeilstein-journals.org While the complete this compound gene cluster heterologous expression was not explicitly detailed in the search results, related studies on furaquinocin biosynthesis have successfully used heterologous expression in Streptomyces lividans to demonstrate the production of furaquinocin and accumulate intermediates when specific genes were deleted. nih.govasm.org

Pathway Engineering and Metabolic Flux Analysis

Metabolic engineering plays a crucial role in enhancing the production of value-added chemicals, including natural products like this compound, by designing, constructing, and optimizing metabolic pathways and redirecting intracellular fluxes. nih.gov Metabolic flux analysis (MFA) is a central concept in this field, aiding in the identification of regulatory elements within biosynthetic pathways. nih.govmdpi.com By screening metabolite production after metabolic engineering, researchers can identify rate-limiting steps that are key targets for optimization. mdpi.com

While the provided search results discuss metabolic flux analysis and pathway engineering in the context of other compounds like catechin (B1668976) and human milk oligosaccharides, they highlight the general applicability of these techniques to natural product biosynthesis. mdpi.comnih.gov The biosynthesis of this compound involves the prenylation of a tetrahydroxynaphthalene (THN) skeleton or a derived metabolite with geranyl pyrophosphate (GPP), catalyzed by enzymes like the aromatic prenyltransferase NphB. nih.gov Understanding and manipulating the flux through this prenylation step and subsequent modifications could be a focus for engineering efforts to improve this compound production or generate analogs.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry approaches, such as molecular docking, molecular dynamics simulations, and quantum chemical calculations, are powerful tools for investigating the molecular interactions and reaction mechanisms involved in this compound biosynthesis and its interactions with biological targets. u-tokyo.ac.jpmdpi.comacs.org

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking is used to predict the binding modes and affinities of ligands, such as substrates or inhibitors, to enzymes involved in this compound biosynthesis or its potential targets. mdpi.comresearchgate.netresearchgate.net For instance, in silico docking analyses have been employed to identify differences in the binding modes of olivetolic acid derivatives to the prenyltransferase NphB, an enzyme involved in this compound biosynthesis and also utilized in the synthesis of cannabinoids. researchgate.netresearchgate.net Molecular dynamics simulations further explore the dynamic behavior of these ligand-enzyme complexes, providing insights into structural stability, conformational changes, and molecular interaction modes under simulated physiological conditions. u-tokyo.ac.jpmdpi.comresearchgate.netresearchgate.net These simulations can reveal how strategic reconfigurations of an enzyme's active site, such as changes in the hydrogen bonding network or hydrophobic interactions, can impact catalytic efficiency and substrate specificity. researchgate.netresearchgate.net

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are valuable for elucidating the detailed mechanisms of enzymatic reactions involved in the this compound biosynthetic pathway. These calculations can help to understand transition states, energy barriers, and the roles of specific amino acid residues in catalysis. For example, computational studies have been performed to understand the NphB-catalyzed geranylation reaction, aiming to explain the formation of different products and test hypotheses about the reaction mechanism, such as an SN1 type dissociative mechanism. acs.org These calculations can provide mechanistic proof for reaction pathways and contribute to a fundamental understanding of enzyme catalysis. acs.orgcolab.ws

Development of In Vitro Models for Mechanistic Studies

In vitro models are essential for studying the molecular and cellular effects of this compound and the enzymes involved in its biosynthesis under controlled conditions. acs.org

Cell-Based Assays for Molecular and Cellular Effects (Excluding Clinical Outcomes)

Cell-based assays are widely used to investigate the molecular and cellular effects of compounds, including natural products. These assays can provide insights into how this compound interacts with cellular components and influences cellular processes, such as proliferation or enzyme activity, at a mechanistic level. mdpi.com For example, cell proliferation assays using methods like MTT are employed to assess the impact of compounds on cell growth. Competition binding assays in cells expressing specific receptors, such as melatonin (B1676174) receptors, can determine the affinity of compounds for these targets. In vitro enzymatic assays with purified enzymes, such as NphB variants, are used to evaluate their catalytic efficiencies and substrate specificities. researchgate.netresearchgate.net These cell-based and enzymatic assays provide crucial experimental data for understanding the molecular and cellular mechanisms influenced by this compound or its related biosynthetic enzymes. researchgate.netresearchgate.net

Enzyme-Based Assays for Kinetic and Inhibition Studies

Enzyme-based assays are fundamental laboratory techniques used to quantify enzyme activity and are crucial for investigating enzyme kinetics and inhibition. amsbio.comtipbiosystems.com These assays can determine the presence of an enzyme, measure its concentration, and assess reaction rates. tipbiosystems.com Both qualitative and quantitative methodologies exist, with quantitative assays being used to determine the amount of target enzyme present and to study kinetic mechanisms. tipbiosystems.com

Kinetic enzyme assays continuously monitor the reaction progress as substrates are converted to products, observing changes in concentration. tipbiosystems.com These studies provide insights into enzyme kinetics, including parameters such as Vmax and Km, which are essential for understanding enzyme behavior. bellbrooklabs.com The establishment of appropriate assay conditions is vital for identifying inhibitors based on their mechanism of action (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.com

Fluorescence-based assays are increasingly utilized due to their high sensitivity, specificity, and real-time monitoring capabilities, making them essential tools in enzymatic studies and suitable for high-throughput screening (HTS). mdpi.comnih.gov While not specifically detailed for this compound biosynthesis enzymes in the provided snippets, enzyme assays, in general, are critical for identifying lead candidates in drug discovery by screening large compound libraries for those that activate or inhibit target enzymes. bellbrooklabs.com Selectivity testing, another critical phase employing enzyme assays, compares the interaction of a lead candidate's activity with a panel of enzymes to identify molecules with fewer potential off-target effects. bellbrooklabs.com

Exploration of Novel this compound Derivatives through Directed Biosynthesis and Synthetic Biology

The structural diversity of natural products like this compound can be expanded through directed biosynthesis and synthetic biology approaches. mdpi.comcore.ac.ukrsc.org Synthetic biology aims to apply engineering principles to biological systems to create organisms with new capabilities, including novel biosynthetic pathways. core.ac.uk This approach can assist in the discovery and production of pharmaceutical compounds. core.ac.uk

Directed biosynthesis involves manipulating the biosynthetic pathways of organisms to produce modified or novel compounds. rsc.org In the context of this compound, this can involve altering the enzymatic steps responsible for its formation.

Expanding Structural Diversity via Enzymatic Modification

Enzymatic modifications play a significant role in enriching the structural diversity of natural products. mdpi.comuni-marburg.de Tailoring enzymes, such as methyltransferases and oxidases, act on core structures or intermediates during biosynthesis, leading to a variety of congeners. mdpi.com

The biosynthesis of this compound involves a polyketide-derived naphthoquinone unit and a geranyl side chain. mdpi.com The aromatic prenyltransferase NphB is involved in this compound biosynthesis, catalyzing the attachment of a geranyl group to a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide. researchgate.nettu-dortmund.deresearchgate.net NphB has shown promiscuity towards various phenolic substrates, including flavonoids, isoflavonoids, and plant polyketides. researchgate.net It can catalyze both carbon-carbon and carbon-oxygen based prenylation of hydroxyl-containing aromatic acceptors. tu-dortmund.deresearchgate.net This substrate flexibility of prenyltransferases like NphB makes them valuable tools for expanding the structural diversity of aromatic compounds through enzymatic modification. researchgate.netcore.ac.ukresearchgate.net

Other enzymes involved in the biosynthesis of THN-derived meroterpenoids, which include this compound, are conserved across different Streptomyces species, suggesting a shared biosynthetic mechanism. rsc.org However, the specific mechanisms driving the cyclization and structural diversification of these meroterpenoids, including this compound, are still being investigated. rsc.org Vanadium-dependent chloroperoxidase (VCPO) enzymes have been proposed to play a key role in the biosynthetic pathway of naphterpins and marinones, potentially through cryptic halogenation of THN derivatives. researchgate.netnih.gov

Chemoenzymatic Libraries of this compound Analogues

Chemoenzymatic approaches combine chemical synthesis and enzymatic transformations to generate libraries of natural product analogues. nih.govshareok.org This strategy can provide access to compounds that are difficult to obtain solely through chemical synthesis or traditional biosynthesis. nih.govshareok.org

Aromatic prenyltransferases, including NphB from the this compound pathway, are promising biocatalysts for chemoenzymatic diversification due to their broad substrate specificities for both alkyl donors and acceptors. researchgate.netshareok.org They can transfer various allylic, benzylic, diene, and heterocyclic groups to phenolic and indole-containing substrates. shareok.org

While the provided information does not detail specific chemoenzymatic libraries of this compound analogues, it highlights the potential of using enzymes like NphB in such approaches. For instance, NphB has been shown to N-alkylate the antibacterial sulfabenzamide, demonstrating its utility in modifying non-native substrates. researchgate.netshareok.org The successful chemoenzymatic synthesis of analogues of other natural products, such as tryprostatin B, using promiscuous prenyltransferases further supports the feasibility of this strategy for generating diverse libraries for biological evaluation. shareok.org

Chemoenzymatic synthesis can also be used to access biosynthetic intermediates, allowing researchers to study the function of putative or poorly-understood enzymes involved in pathways like that of this compound. nih.gov

Conclusion and Future Outlook in Naphterpin Research

Summary of Current Research Achievements in Naphterpin Chemistry and Biochemistry

Significant progress has been made in elucidating the structural characteristics and biosynthetic origins of this compound. This compound is classified as a naphthoquinone meroterpenoid, featuring a polyketide-based aromatic core linked to a 10-carbon geranyl group derived from isoprenoid metabolism. smolecule.comresearchgate.netresearchgate.netnih.gov Its molecular formula is C₁₇H₁₈O₅. smolecule.com The compound is primarily produced by certain Streptomyces species, including Streptomyces aeriouvifer and marine Streptomyces sp. CNQ-509. smolecule.comresearchgate.netmdpi.commdpi.com

Key achievements in understanding this compound biosynthesis include the identification of 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) as a precursor, which is derived from a type III polyketide synthase. researchgate.netresearchgate.netnih.govnih.govmdpi.com The attachment of the geranyl group to the THN core is catalyzed by an aromatic prenyltransferase enzyme, notably NphB (formerly known as Orf2) from Streptomyces sp. strain CL190. researchgate.netresearchgate.netnih.govmdpi.comstanford.eduresearchgate.net NphB is a soluble monomeric protein, which is distinct from most previously identified membrane-bound aromatic prenyltransferases. researchgate.netnih.govstanford.edu Studies have shown that NphB can catalyze the C-4 alkylation of THN with geranyl diphosphate (B83284) (GPP) as the prenyl donor. researchgate.netresearchgate.net Furthermore, research has demonstrated the promiscuous nature of NphB, showing its ability to prenylate a diverse collection of hydroxyl-containing aromatic acceptors in vitro. nih.govstanford.eduresearchgate.net

The total synthesis of this compound has also been achieved through multi-step approaches, often inspired by its proposed biosynthetic pathway. smolecule.comnih.govsouthampton.ac.uk These synthetic routes have contributed to understanding the chemical reactions involved in the formation of its complex structure, including pericyclic reactions like aromatic Claisen rearrangement, retro-6π-electrocyclization, and Diels-Alder reactions. smolecule.com

Regarding biological activity, this compound has shown significant potential, particularly for its antibacterial properties against various pathogenic bacteria and potential anticancer effects. smolecule.com Interaction studies suggest that this compound can bind to specific enzymes or receptors, influencing metabolic pathways. smolecule.com For instance, investigations into its interaction with bacterial cell membranes indicate its ability to disrupt cellular functions. smolecule.com

Research has also led to the isolation and structural elucidation of new this compound derivatives from marine Streptomyces species, further expanding the known chemical space of this compound family. researchgate.netmdpi.com

Identification of Remaining Knowledge Gaps and Challenges

Despite the progress, several knowledge gaps and challenges remain in this compound research. A significant challenge lies in fully elucidating the complex biosynthetic pathway, particularly the late-stage modifications of the THN core and the precise mechanisms by which the unusual aromatic oxidation pattern is established. nih.govacs.org While cryptic halogenation by vanadium-dependent chloroperoxidase (VCPO) enzymes has been proposed as a key step in the biosynthesis of this compound and related meroterpenoids, the exact mechanism and the enzymes responsible for all oxidative transformations are not yet fully understood. nih.govacs.org The mechanism by which the C-2 oxygen is installed in the flaviolin (B1202607) precursor is also yet to be determined. researchgate.net

Another gap is the incomplete understanding of the polyketide acceptor used to bind the isoprenyl group, despite detailed studies on the terpene biosynthesis part of these meroterpenoids. mdpi.com Although 8-amino-flaviolin has been identified as a common biosynthetic intermediate for THN-derived meroterpenoids like furaquinocin and this compound, the common biosynthetic mechanism and pathway-specific structural diversification mechanisms are not yet fully understood. rsc.org

While some biological activities have been identified, the specific molecular mechanisms of action for this compound's antibacterial and potential anticancer effects require further in-depth investigation. smolecule.com The full spectrum of its interactions at the molecular level needs to be elucidated. smolecule.com

From a practical standpoint, obtaining sufficient quantities of this compound for comprehensive research can be challenging due to its production by microorganisms, which can yield minute amounts. southampton.ac.uk This highlights the importance of efficient synthesis methods and optimizing fermentation processes.

Prospective Research Avenues for Deepening Understanding of this compound Biosynthesis and Molecular Actions

Future research on this compound can pursue several promising avenues to address the existing knowledge gaps. Further detailed enzymatic studies are crucial to fully map the biosynthetic pathway, particularly focusing on the oxidative steps and the roles of specific enzymes like VCPOs and other tailoring enzymes involved in the modification of the THN core. nih.govacs.org Investigating the genetic regulation of the this compound biosynthetic gene cluster could also provide insights into enhancing its production. nih.gov

Advanced spectroscopic and structural biology techniques, such as cryo-EM and X-ray crystallography of the enzymes involved in the later stages of biosynthesis, could provide high-resolution details of their mechanisms. nih.govstanford.edu Isotopic labeling studies could further trace the fate of precursors and intermediates in the biosynthetic pathway. nih.gov

To deepen the understanding of this compound's biological activities, comprehensive studies on its molecular targets and cellular pathways are needed. This could involve techniques like target identification using pull-down assays or activity-based protein profiling, and investigating its effects on specific cellular processes using '-omics' approaches (e.g., transcriptomics, proteomics, metabolomics). knaw.nl Structure-activity relationship (SAR) studies through the synthesis and testing of this compound analogs could help identify key structural features responsible for its bioactivity and potentially lead to the development of more potent derivatives.

Exploring the ecological role of this compound in the producing organisms and their environment could also reveal new aspects of its function and potential applications. knaw.nl Furthermore, optimizing fermentation conditions for higher this compound yield from Streptomyces strains or developing engineered microbial cell factories expressing the biosynthetic gene cluster could address the challenge of obtaining sufficient material for research and potential development.

Finally, continued exploration of marine-derived Streptomyces species and other potential producers using advanced isolation and characterization techniques may lead to the discovery of novel this compound derivatives with potentially enhanced properties. mdpi.commdpi.com

Q & A

Q. How can multi-omics data be integrated to study this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-Seq), proteomics (TMT labeling), and metabolomics (NMR) datasets. Use network pharmacology tools (Cytoscape) to map target-pathway interactions. Apply machine learning (Random Forest) to prioritize high-confidence targets .

Key Considerations for Methodological Rigor

- Reproducibility : Document protocols using platforms like Protocols.io and share raw data via repositories (Zenodo, Figshare) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research .

- Statistical Validation : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.